![molecular formula C21H22N6O2 B14255632 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- CAS No. 478555-24-7](/img/structure/B14255632.png)
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is a complex organic compound characterized by the presence of two 1,2,3-triazole rings attached to a 1,3-propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of azides with alkynes to form 1,2,3-triazoles. The starting materials for this synthesis include 1,3-diazido-2-propanol and phenylacetylene, which undergo the CuAAC reaction in the presence of a copper(I) catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,3-propanediol backbone can be oxidized to form carbonyl compounds.
Reduction: The triazole rings can participate in reduction reactions under specific conditions.
Substitution: The phenyl groups attached to the triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound’s ability to inhibit enzymes or disrupt cellular processes is a key aspect of its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-propanediol: A simpler analog with similar structural features but lacking the triazole rings.
Fluconazole: A well-known antifungal agent containing triazole rings, used for comparison in terms of bioactivity.
Uniqueness
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is unique due to the presence of two triazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
478555-24-7 |
|---|---|
Formule moléculaire |
C21H22N6O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2,2-bis[(4-phenyltriazol-1-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H22N6O2/c28-15-21(16-29,13-26-11-19(22-24-26)17-7-3-1-4-8-17)14-27-12-20(23-25-27)18-9-5-2-6-10-18/h1-12,28-29H,13-16H2 |
Clé InChI |
IYEKMSOVPOQZCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=N2)CC(CN3C=C(N=N3)C4=CC=CC=C4)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
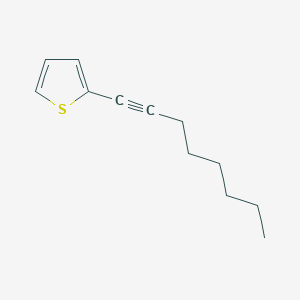
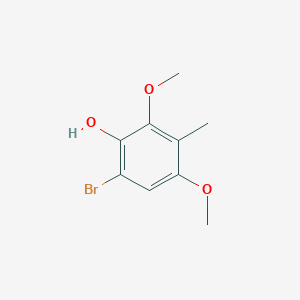
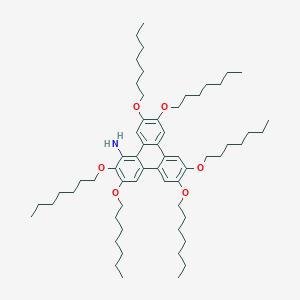
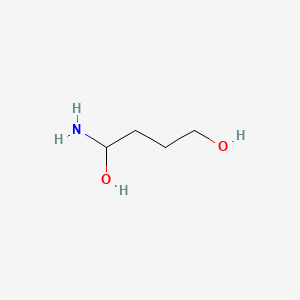
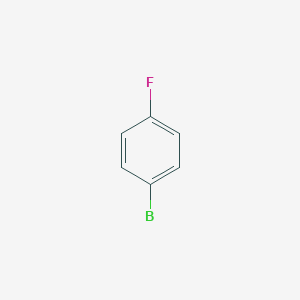
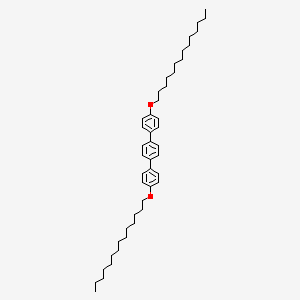
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

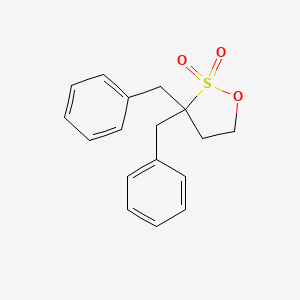
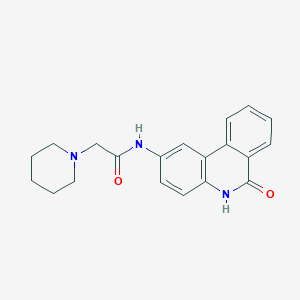
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
